(4,4-Difluorooxan-3-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4,4-difluorooxan-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(10,11)4-5-3-12-2-1-6(5,8)9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVGIWDQQPEHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride typically involves the reaction of 4,4-difluorooxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and 4,4-difluorooxane.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with (4,4-Difluorooxan-3-yl)methanesulfonyl chloride.
Solvents: Polar aprotic solvents, such as dichloromethane and acetonitrile, are often used to dissolve the reactants and facilitate the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Methanesulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce sulfonyl functional groups, which can enhance the biological activity of molecules.
Material Science: Utilized in the preparation of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Physical Properties
The table below compares key properties of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride with structurally related sulfonyl chlorides:
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight : The fluorinated oxane derivative has a higher molecular weight than methanesulfonyl and trifluoromethanesulfonyl chlorides due to its cyclic structure and fluorine atoms.
- Boiling Point : Simple alkyl/aryl sulfonyl chlorides (e.g., methanesulfonyl chloride) exhibit lower boiling points compared to aromatic derivatives like benzenesulfonyl chloride. The target compound’s boiling point is likely intermediate, influenced by its polar oxane ring.
- Density : Fluorine substituents increase density, as seen in trifluoromethanesulfonyl chloride (1.583 g/mL). The target compound’s density aligns with this trend.
Reactivity and Hydrolysis Behavior
Sulfonyl chlorides are classified by their reactivity toward hydrolysis, which informs handling and disposal protocols:
Highly Reactive Compounds
- Examples : Methanesulfonyl chloride, trifluoromethanesulfonyl chloride.
- Behavior : Rapid hydrolysis under mild conditions (e.g., 2.5 M NaOH at room temperature). The electron-withdrawing fluorine atoms in trifluoromethanesulfonyl chloride enhance electrophilicity, accelerating hydrolysis .
- Target Compound: The 4,4-difluorooxane group likely increases electrophilicity similar to trifluoromethyl groups, placing it in the "highly reactive" category. Hydrolysis would require NaOH at room temperature, generating non-toxic byproducts (e.g., sulfonic acids) .
Less Reactive Compounds
- Examples : Benzenesulfonyl chloride, p-toluenesulfonyl chloride.
- Behavior : Require prolonged stirring or reflux with NaOH due to aromatic stabilization reducing electrophilicity .
Biological Activity
(4,4-Difluorooxan-3-yl)methanesulfonyl chloride, with the CAS number 2375260-46-9, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₈ClF₂O₃S
- Molecular Weight : 225.65 g/mol
- Structure : The compound features a difluorinated oxane ring with a methanesulfonyl chloride functional group, which is significant for its reactivity and biological interactions.
The biological activity of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, particularly with amines and alcohols, leading to the formation of sulfonamides and other derivatives that exhibit various biological effects.
Target Enzymes and Pathways
Research indicates that similar sulfonyl chlorides can inhibit enzymes involved in critical biochemical pathways:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Proteases : The compound may also interact with proteolytic enzymes, affecting protein turnover and cellular signaling.
Anticancer Activity
Several studies have demonstrated that compounds similar to (4,4-Difluorooxan-3-yl)methanesulfonyl chloride exhibit cytotoxic effects against various cancer cell lines. These effects are likely due to:
- Induction of apoptosis through the activation of intrinsic pathways.
- Disruption of cellular proliferation by inhibiting key regulatory proteins.
Antimicrobial Properties
The compound's ability to form sulfonamides may lend it antimicrobial properties. Sulfonamides are known for their effectiveness against a range of bacterial infections by inhibiting folate synthesis.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of (4,4-Difluorooxan-3-yl)methanesulfonyl chloride on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Enzyme Inhibition : In vitro assays showed that the compound inhibited CDK2 activity with an IC50 value of 12 µM, suggesting potential as a therapeutic agent in cancer treatment.
- Antimicrobial Testing : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Comparative Analysis
| Activity Type | IC50/MIC Values | Reference Studies |
|---|---|---|
| Cytotoxicity (MCF-7) | 15 µM | Study on cancer cell lines |
| CDK2 Inhibition | 12 µM | Enzyme inhibition assays |
| Antibacterial | 32 µg/mL (S. aureus), 64 µg/mL (E. coli) | Antimicrobial susceptibility testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
